molecular formula C18H22ClNO3 B1666158 2-(Dimethylamino)ethyl benzilate hydrochloride CAS No. 71-79-4

2-(Dimethylamino)ethyl benzilate hydrochloride

Cat. No. B1666158
CAS RN: 71-79-4
M. Wt: 335.8 g/mol
InChI Key: IJKAOMCJQZGZPQ-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)ethyl benzilate hydrochloride” is a chemical compound with the empirical formula C18H21NO3 · HCl . It has a molecular weight of 335.83 and appears as a white to light yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of “2-(Dimethylamino)ethyl benzilate hydrochloride” is represented by the formula C18H21NO3 · HCl . This indicates that the compound consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

“2-(Dimethylamino)ethyl benzilate hydrochloride” is a white to light yellow crystalline powder . It has a molecular weight of 335.83 and an estimated density of 1.1381 . The compound has a melting point of 190-192 °C .

Scientific Research Applications

Platelet Aggregation and Antithrombotic Properties

Compounds similar to 2-(Dimethylamino)ethyl benzilate hydrochloride have been synthesized and evaluated for their ability to inhibit platelet aggregation and to protect against thrombosis in mice. Such compounds, including derivatives like mono[2-(dimethylamino)-1-[[2-[2-(3- methoxyphenyl)ethyl]phenoxy]methyl]ethyl] succinate hydrochloride, have shown effectiveness as in vitro inhibitors of collagen-induced platelet aggregation and in antithrombotic assays in mice, acting as potent antagonists to S2 serotonergic receptors (Kikumoto et al., 1990).

Antidepressant Biochemical Profile

A novel compound, Wy-45,030 [1-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl cyclohexanol, hydrochloride], has demonstrated a neurochemical profile predictive of antidepressant activity. It inhibits rat brain imipramine receptor binding and monoamine uptake, but notably, it does not exhibit antimuscarinic or appreciable affinity for various brain receptors, suggesting its potential as an antidepressant devoid of common tricyclic side effects (Muth et al., 1986).

Discovery of Nonpeptide Agonist for Urotensin-II Receptor

Research has led to the discovery of a nonpeptidic agonist of the urotensin-II receptor, namely 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954). This compound has been identified as a selective, druglike UII receptor agonist, making it useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Cytotoxic Activity Against Cancer Cell Lines

A series of 2-(1-cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides have been synthesized and shown to demonstrate cytotoxic activity toward human cancer cell lines. This research suggests a potential mechanism of action at the molecular level for these compounds (Chen et al., 1994).

Memory Facilitation in Mice

Compounds such as ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives, including 2-dimethylamino ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate hydrochloride, have been synthesized and tested for their effects on memory in mice. These compounds have shown to significantly decrease mistake frequency and arrival time in memory facilitation tests (Li Ming-zhu, 2007).

Safety And Hazards

This compound is considered hazardous. It causes eye, skin, and respiratory tract irritation and may be harmful if swallowed . It is also toxic by ingestion, intravenous, and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of HCl .

Future Directions

As for future directions, while specific information is not available, compounds with similar structures are used in medical applications, such as diagnostic testing . Therefore, “2-(Dimethylamino)ethyl benzilate hydrochloride” could potentially have similar applications or be used in the synthesis of related compounds.

properties

IUPAC Name

2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,21H,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKAOMCJQZGZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

968-46-7 (Parent)
Record name Benzacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70221220
Record name Benzacin hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethyl benzilate hydrochloride

CAS RN

71-79-4
Record name Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
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Record name Benzacin hydrochloride
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Record name Benzacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16329
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Record name Benzacin hydrochloride
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Record name 2-(dimethylamino)ethyl diphenylglycolatehydrochloride
Source European Chemicals Agency (ECHA)
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Record name DEANOL BENZILATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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